1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as DU-127090, is a urea derivative that has been studied for its potential as a therapeutic agent in various scientific research applications. This compound has been shown to have promising results in the treatment of various diseases and conditions, making it a valuable subject for scientific research.
Mechanism of Action
The mechanism of action of 1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of protein kinases and phosphodiesterases, which are involved in cell signaling pathways. It also binds to the dopamine transporter and sigma-1 receptor, which are involved in the regulation of dopamine neurotransmission.
Biochemical and Physiological Effects:
1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to have various biochemical and physiological effects in the body. It has been shown to increase the levels of cyclic AMP and cyclic GMP, which are involved in cell signaling pathways. It also increases the levels of dopamine and acetylcholine, which are neurotransmitters involved in the regulation of mood and cognition.
Advantages and Limitations for Lab Experiments
1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several advantages for lab experiments, including its high potency and selectivity for specific receptors and enzymes. However, it also has limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea. One direction is to further study its potential as a therapeutic agent in various diseases and conditions. Another direction is to investigate its potential as a tool for studying cell signaling pathways and neurotransmitter systems. Additionally, further studies are needed to determine its safety and efficacy in humans, and to develop more efficient and cost-effective synthesis methods.
Synthesis Methods
1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 1-(3,4-dimethoxyphenyl)-2-nitroethene with 2,2-diethoxyethanol, followed by the reduction of the nitro group to an amine. The final step involves the reaction of the amine with isocyanate to form the final product, 1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea.
Scientific Research Applications
1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been studied for its potential as a therapeutic agent in various scientific research applications. It has been shown to have promising results in the treatment of various diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques. In Parkinson's disease research, 1-(2,2-Diethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has been shown to protect dopaminergic neurons from degeneration.
properties
IUPAC Name |
1-(2,2-diethoxyethyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O6/c1-5-27-18(28-6-2)11-20-19(24)21-13-9-17(23)22(12-13)14-7-8-15(25-3)16(10-14)26-4/h7-8,10,13,18H,5-6,9,11-12H2,1-4H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWPUBOHGHIICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.